molecular formula C12H14N2OS B2410529 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine CAS No. 383132-18-1

4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine

Cat. No. B2410529
CAS RN: 383132-18-1
M. Wt: 234.32
InChI Key: KAUGCGYGMRWVFM-UHFFFAOYSA-N
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Description

The closest compound I found is "4,5-Dimethyl-2-methoxyphenylboronic acid" . It’s a solid substance with a molecular weight of 180.01 .


Molecular Structure Analysis

The molecular structure of a related compound, “N-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]glutamic acid”, has a molecular formula of C14H19NO7S and an average mass of 345.368 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine” are not available, a related compound, “2-Methoxy-4,5-dimethylbenzenesulfonyl chloride”, has been used in ortho-amination of aryl C–H bonds using consecutive iron and copper catalysis .


Physical And Chemical Properties Analysis

The related compound “4,5-Dimethyl-2-methoxyphenylboronic acid” has a storage temperature of 2-8°C and is a solid at room temperature . Another related compound, “ethyl 2-(2-methoxy-4,5-dimethylphenyl)-2-oxoacetate”, has a boiling point of 361.8±42.0 °C and a density of 1.103±0.06 g/cm3 .

Scientific Research Applications

Antifungal Properties

One significant application of derivatives of 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine is in the field of antifungal research. A study explored the antifungal effect of various derivatives, including 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine, against fungi like Aspergillus terreus and Aspergillus niger. These compounds, especially compound number (2), showed significant antifungal activity, suggesting their potential as antifungal agents (Jafar et al., 2017).

Anti-inflammatory Activity

Another research domain is the anti-inflammatory properties of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives. These compounds have been examined for their anti-inflammatory activity both in vitro and in vivo. Particularly, they have shown promise as direct inhibitors of 5-lipoxygenase, a key enzyme in leukotriene synthesis involved in inflammation-related diseases, including asthma and rheumatoid arthritis (Suh et al., 2012).

Anticancer Evaluation

Derivatives of this compound have also been evaluated for their anticancer properties. For instance, a series of compounds were synthesized and tested against various human cancer cell lines, demonstrating good to moderate activity. This indicates their potential in developing new anticancer therapies (Yakantham et al., 2019).

Safety and Hazards

The safety information for “4,5-Dimethyl-2-methoxyphenylboronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-(2-methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-7-4-9(10-6-16-12(13)14-10)11(15-3)5-8(7)2/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUGCGYGMRWVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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